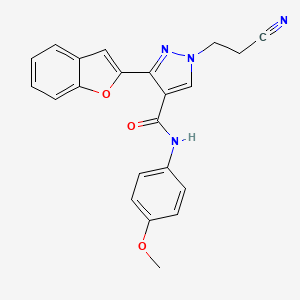![molecular formula C12H13ClO3 B4973399 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde, also known as CPMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is not fully understood. However, it has been suggested that the presence of the chloro and methoxy groups in the benzaldehyde ring may contribute to its biological activity. Additionally, the isobutylene oxide group may play a role in the compound's reactivity and selectivity.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, the exact biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its high selectivity for certain reactions, which makes it a useful reagent in organic synthesis. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, one limitation of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde. One potential area of research is the development of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde-based drugs for the treatment of inflammatory and tumor-related diseases. Another area of research is the synthesis of functional materials using 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde as a building block. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde may provide insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with isobutylene oxide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties. In material science, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a building block for the synthesis of functional materials. In organic synthesis, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a reagent for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTYUJWHNCMSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)

![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)
